2-(4-fluorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 2-(4-fluorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core. This bicyclic system is substituted at the 2-position with a 4-fluorophenyl group and at the 7-position with a [(4-fluorophenyl)methyl]sulfanyl moiety. The sulfanyl linker may enhance interactions with biological targets via sulfur-based hydrogen bonding or hydrophobic effects.
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4OS/c19-13-5-1-11(2-6-13)10-26-18-22-21-17(25)16-9-15(23-24(16)18)12-3-7-14(20)8-4-12/h1-9H,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECUZAVFZUXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel pyrazolo[1,5-d][1,2,4]triazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Core Structure : Pyrazolo[1,5-d][1,2,4]triazinone
- Substituents :
- Two 4-fluorophenyl groups
- A methylsulfanyl group
This unique arrangement contributes to its lipophilicity and reactivity towards biological targets.
Molecular Formula and Weight
- Molecular Formula : CHFNS
- Molecular Weight : Approximately 350.36 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Apoptosis Induction
In a study involving HCT116 colon cancer cells:
- The compound induced significant apoptosis (41.55%) compared to control groups.
- Cell cycle analysis revealed an increase in the G0-G1 phase population, suggesting effective growth inhibition .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Comparative Analysis with Other Pyrazole Derivatives
A comparison was made with other pyrazole derivatives known for their antimicrobial properties. The results indicated that this compound showed superior activity against specific strains of bacteria and fungi .
| Compound Name | Antimicrobial Activity | Mechanism |
|---|---|---|
| Pyrazole A | Moderate | Membrane disruption |
| Pyrazole B | High | Enzyme inhibition |
| Target Compound | Very High | Cell membrane disruption & metabolic inhibition |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes. Notably, it has shown promising results as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway.
In Vitro Assays
In vitro assays demonstrated that the compound outperformed established DHODH inhibitors like brequinar and teriflunomide . This suggests its potential role in immunosuppressive therapies.
The biological effects of this compound are attributed to several mechanisms:
- Interaction with Enzymes : The compound binds to active sites on target enzymes, inhibiting their function.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : The compound causes G0-G1 phase arrest in cancer cells, limiting their proliferation.
Detailed Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and its targets. Key amino acid residues involved in these interactions have been identified, which could guide further optimization of the molecule for enhanced efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one exhibit significant anticancer properties. The presence of the fluorophenyl group enhances the compound's ability to inhibit cancer cell proliferation. For example:
- Case Study : A derivative demonstrated cytotoxic effects against breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural characteristics allow it to interact with microbial enzymes and disrupt metabolic processes.
- Research Findings : In vitro studies revealed that the compound exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus .
Synthetic Applications
The synthesis of this compound can be achieved through several methodologies:
- Methodology : One effective synthetic route involves the reaction of appropriate hydrazones with isothiocyanates under controlled conditions to yield the desired pyrazolo-triazine framework .
Structure-Activity Relationship (SAR)
The fluorine substitution plays a pivotal role in enhancing the lipophilicity and biological activity of the compound. Variations in substituents on the pyrazolo-triazine ring can lead to different pharmacological profiles:
Comparison with Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazin-4-one vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one
The target compound’s pyrazolo-triazinone core differs from pyrazolo-pyrimidinones (e.g., MK74, MK76 in ) in ring size and nitrogen positioning. The triazinone core (six-membered ring with three nitrogens) may confer distinct electronic properties and hydrogen-bonding capabilities compared to the five-membered pyrimidinone ring.
Pyrazolo[1,5-d][1,2,4]triazin-4-one vs. 1,2,4-Triazole Derivatives
Compounds like 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () utilize a simpler triazole scaffold. The absence of a fused pyrazole ring reduces structural complexity but may limit π-π stacking interactions critical for target engagement .
Substituent Analysis
Fluorophenyl vs. Ethoxyphenyl Groups
The compound 2-(4-ethoxyphenyl)-7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one () shares the same core as the target but substitutes the 4-fluorophenyl group with a 4-ethoxyphenyl moiety. Additionally, the increased steric bulk of ethoxy could impact solubility .
Sulfanyl Substituents
The target’s [(4-fluorophenyl)methyl]sulfanyl group contrasts with ’s [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl substituent. The oxadiazole ring introduces additional nitrogen atoms, which might participate in hydrogen bonding or chelate metal ions, enhancing affinity for metalloenzymes. Conversely, the fluorophenylmethyl group in the target prioritizes lipophilicity and metabolic stability .
Halogenated vs. Non-Halogenated Analogues
In -(4-chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one replaces fluorine with chlorine and methyl groups. Chlorine’s higher lipophilicity and larger atomic radius may enhance membrane penetration but increase off-target toxicity risks. The methylphenylsulfanyl group offers reduced electronic effects compared to fluorophenylmethyl .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
